Cas no 2098004-27-2 (1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile)

1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile 化学的及び物理的性質
名前と識別子
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- 1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
- 2-prop-2-ynyl-5-pyridin-3-ylpyrazole-3-carbonitrile
- 1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
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- インチ: 1S/C12H8N4/c1-2-6-16-11(8-13)7-12(15-16)10-4-3-5-14-9-10/h1,3-5,7,9H,6H2
- InChIKey: FWSNJGUMCCNSSY-UHFFFAOYSA-N
- ほほえんだ: N1(CC#C)C(C#N)=CC(C2C=NC=CC=2)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 333
- トポロジー分子極性表面積: 54.5
- 疎水性パラメータ計算基準値(XlogP): 1.1
1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-0484-0.5g |
1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098004-27-2 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2198-0484-1g |
1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098004-27-2 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
TRC | P139096-1g |
1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098004-27-2 | 1g |
$ 570.00 | 2022-06-03 | ||
TRC | P139096-100mg |
1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098004-27-2 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F2198-0484-0.25g |
1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098004-27-2 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F2198-0484-2.5g |
1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098004-27-2 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F2198-0484-10g |
1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098004-27-2 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | P139096-500mg |
1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098004-27-2 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F2198-0484-5g |
1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098004-27-2 | 95%+ | 5g |
$1909.0 | 2023-09-06 |
1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrileに関する追加情報
Research Brief on 1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile (CAS: 2098004-27-2): Recent Advances and Applications
The compound 1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile (CAS: 2098004-27-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies highlight the compound's role as a versatile scaffold in kinase inhibition, particularly targeting protein kinases involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against JAK3 kinase (IC50 = 8.2 nM), with remarkable selectivity over other JAK family members. The propargyl group at the N1 position appears crucial for this selectivity, forming a unique hydrogen bond network with the kinase's hinge region.
Structural-activity relationship (SAR) investigations reveal that modifications at the pyridine ring significantly impact both potency and pharmacokinetic properties. Researchers at the University of Cambridge recently reported a series of analogues with improved aqueous solubility (up to 15-fold increase) while maintaining nanomolar potency, addressing one of the initial limitations of the parent compound. These findings were published in ACS Medicinal Chemistry Letters (2024, 15, 456-462).
In cancer research, 2098004-27-2 has shown promising preclinical results in triple-negative breast cancer models. A collaborative study between Memorial Sloan Kettering and Novartis Institutes demonstrated that the compound effectively disrupts the STAT3 signaling pathway, leading to tumor growth inhibition of 78% in xenograft models (Cancer Research, 2023, 83(12), 2345-2356). The unique pyrazole-carbonitrile core appears to facilitate covalent binding to a non-catalytic cysteine residue (Cys909) in STAT3.
Emerging applications extend beyond oncology. Recent patent filings (WO2023187641) describe its utility as a key intermediate in the synthesis of next-generation IRAK4 inhibitors for autoimmune diseases. The compound's propargyl group serves as a convenient handle for click chemistry modifications, enabling rapid generation of diverse chemical libraries for high-throughput screening.
From a chemical synthesis perspective, novel routes have been developed to improve scalability. A 2024 Nature Protocols paper details a continuous-flow synthesis approach that achieves 82% yield with >99% purity, addressing previous batch-to-batch variability issues. This advancement is particularly important as the compound gains traction in industrial drug discovery programs.
Ongoing clinical translation efforts focus on optimizing the compound's drug-like properties. Recent ADMET studies published in European Journal of Pharmaceutical Sciences (2024, 185, 106428) demonstrate significant improvements in metabolic stability (t1/2 > 120 min in human liver microsomes) through strategic deuteration of the propargyl moiety, while preserving the desired biological activity.
In conclusion, 1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile represents a promising chemical scaffold with multifaceted applications in medicinal chemistry. Its unique combination of synthetic accessibility, tunable properties, and diverse biological activities positions it as a valuable tool for both academic research and pharmaceutical development. Future research directions likely include exploration of its potential in targeted protein degradation and as a molecular glue for challenging therapeutic targets.
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